molecular formula C17H22N4O2S2 B6435908 N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide CAS No. 2549043-59-4

N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide

Cat. No.: B6435908
CAS No.: 2549043-59-4
M. Wt: 378.5 g/mol
InChI Key: MPSDVPJYRDOPNJ-UHFFFAOYSA-N
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Description

N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C17H22N4O2S2 and its molecular weight is 378.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.11841830 g/mol and the complexity rating of the compound is 558. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It’s known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of biological activities . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in cellular processes.

Mode of Action

The exact mode of action of this compound is currently unknown. 1,3,4-thiadiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The compound’s interaction with its targets could involve binding to active sites, altering the conformation of target proteins, or interfering with the function of cellular pathways.

Biochemical Pathways

Given the broad biological activities of 1,3,4-thiadiazole derivatives, it’s likely that multiple pathways could be affected . These could include pathways related to cell growth and division, signal transduction, and metabolic processes.

Pharmacokinetics

The strong aromaticity of the 1,3,4-thiadiazole ring, which is part of this compound, is known to provide great in vivo stability and low toxicity for higher vertebrates, including human beings . This suggests that the compound may have favorable pharmacokinetic properties.

Result of Action

Given the broad biological activities of 1,3,4-thiadiazole derivatives, it’s likely that the compound could have a variety of effects at the molecular and cellular levels . These could include alterations in protein function, changes in cellular signaling, and effects on cell growth and division.

Properties

IUPAC Name

N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S2/c1-20(25(22,23)12-13-5-3-2-4-6-13)15-9-10-21(11-15)17-18-16(19-24-17)14-7-8-14/h2-6,14-15H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSDVPJYRDOPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C2=NC(=NS2)C3CC3)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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